Bis(3-methylbutyl) nonanedioate
Description
Bis(3-methylbutyl) nonanedioate is a diester compound formed by the esterification of nonanedioic acid (azelaic acid) with 3-methylbutanol. Its molecular structure features a nine-carbon dicarboxylic acid backbone and two branched 3-methylbutyl ester groups.
Properties
CAS No. |
10340-99-5 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bis(3-methylbutyl) nonanedioate |
InChI |
InChI=1S/C19H36O4/c1-16(2)12-14-22-18(20)10-8-6-5-7-9-11-19(21)23-15-13-17(3)4/h16-17H,5-15H2,1-4H3 |
InChI Key |
QKXJAOGMTYMWDO-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C |
Canonical SMILES |
CC(C)CCOC(=O)CCCCCCCC(=O)OCCC(C)C |
Other CAS No. |
10340-99-5 |
Synonyms |
Nonanedioic acid, bis(3-Methylbutyl) ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Bis(3-methylbutyl) nonanedioate shares structural similarities with other branched esters, such as:
- Bis(2-methylbutyl) itaconate (2-MBuITA)
- Bis(3-methylbutyl) itaconate (3-MBuITA)
These analogs differ in the position of the methyl group on the alkyl chain (2- vs. 3-methylbutyl) and the carboxylic acid backbone (itaconic vs. nonanedioic acid). Branching in the alkyl chain influences molecular packing, solubility, and thermal stability.
Physicochemical Properties
Key properties of bis(3-methylbutyl) esters are compared below using data from bis(3-methylbutyl) itaconate (3-MBuITA) as a proxy (Table 1):
Table 1: Experimental Properties of 3-MBuITA and 2-MBuITA
Key Findings:
- Density : The 3-methylbutyl isomer exhibits slightly lower density than the 2-methylbutyl analog, attributed to reduced molecular packing efficiency due to branching .
- Viscosity : The 3-methylbutyl group lowers viscosity, likely due to weaker van der Waals interactions.
- Vapor Pressure : Higher vapor pressure in the 3-methylbutyl ester suggests increased volatility compared to the 2-methylbutyl variant.
Challenges in Differentiation
Isomeric esters, such as 2-methylbutyl vs. 3-methylbutyl derivatives, often exhibit nearly identical mass spectra, making differentiation via routine MS analysis challenging. For example, JWH-018 and its N-(3-methylbutyl) isomer show a 95% spectral match, necessitating advanced techniques like IR spectroscopy or NMR for unambiguous identification .
Toxicity and Regulatory Considerations
This highlights the importance of rigorous safety evaluations for industrial esters with branched alkyl chains.
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